Cas no 912761-95-6 (N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide)

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a benzothiazole-derived compound with potential applications in medicinal chemistry and agrochemical research. Its structure features a chloro-methyl-substituted benzothiazole core linked to a dimethoxybenzamide moiety, suggesting possible bioactivity as an enzyme inhibitor or receptor modulator. The chloro and methyl groups enhance electrophilic reactivity, while the dimethoxybenzamide component may contribute to binding affinity. This compound is of interest for structure-activity relationship studies due to its balanced lipophilicity and steric properties. It serves as a versatile intermediate for further derivatization, particularly in the development of heterocyclic bioactive molecules. Proper handling is advised due to potential reactivity of the chloro and amide functionalities.
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide structure
912761-95-6 structure
Product Name:N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
CAS No:912761-95-6
MF:C17H15ClN2O3S
MW:362.830601930618
CID:6400112
PubChem ID:7192681
Update Time:2025-05-19

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
    • AKOS024610608
    • F1813-0191
    • N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide
    • SR-01000909189
    • 912761-95-6
    • SR-01000909189-1
    • CCG-317828
    • Benzamide, N-(6-chloro-4-methyl-2-benzothiazolyl)-3,5-dimethoxy-
    • Inchi: 1S/C17H15ClN2O3S/c1-9-4-11(18)7-14-15(9)19-17(24-14)20-16(21)10-5-12(22-2)8-13(6-10)23-3/h4-8H,1-3H3,(H,19,20,21)
    • InChI Key: YORTYFYCOUFATE-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=C(C)C=C(Cl)C=C2S1)(=O)C1=CC(OC)=CC(OC)=C1

Computed Properties

  • Exact Mass: 362.0491912g/mol
  • Monoisotopic Mass: 362.0491912g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 444
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 88.7Ų

Experimental Properties

  • Density: 1.388±0.06 g/cm3(Predicted)
  • pka: 8.68±0.70(Predicted)

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1813-0191-2μmol
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
912761-95-6 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1813-0191-5μmol
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
912761-95-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1813-0191-10μmol
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
912761-95-6 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1813-0191-20μmol
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
912761-95-6 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1813-0191-1mg
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
912761-95-6 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1813-0191-2mg
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
912761-95-6 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1813-0191-3mg
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
912761-95-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1813-0191-4mg
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
912761-95-6 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1813-0191-5mg
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
912761-95-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1813-0191-10mg
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
912761-95-6 90%+
10mg
$79.0 2023-05-17

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide Related Literature

Additional information on N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Recent Advances in the Study of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (CAS: 912761-95-6)

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide (CAS: 912761-95-6) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This benzothiazole derivative has demonstrated promising biological activities, particularly in the context of kinase inhibition and anticancer applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its therapeutic potential in various disease models.

A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's selective inhibition of specific protein kinases involved in cancer cell proliferation. The research team employed structure-activity relationship (SAR) analysis to identify key molecular interactions between the compound and its kinase targets. X-ray crystallography revealed that the 3,5-dimethoxybenzamide moiety plays a critical role in binding to the ATP pocket of target kinases, while the benzothiazole core contributes to selectivity.

Pharmacokinetic studies conducted in preclinical models have shown that N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide exhibits favorable absorption and distribution profiles, with moderate plasma protein binding and good blood-brain barrier penetration. These properties make it particularly interesting for potential CNS applications. However, researchers have noted that metabolic stability remains an area requiring optimization, as the compound undergoes rapid phase I metabolism in liver microsomes.

Recent in vivo efficacy studies using xenograft models have demonstrated significant tumor growth inhibition at well-tolerated doses. The compound appears to induce apoptosis through multiple pathways, including modulation of Bcl-2 family proteins and activation of caspase cascades. Interestingly, combination studies with standard chemotherapeutic agents have shown synergistic effects, suggesting potential for use in combination therapies.

From a chemical synthesis perspective, new methodologies have been developed to improve the yield and purity of 912761-95-6. A 2024 publication in Organic Process Research & Development described a novel catalytic system that reduces the number of synthetic steps while maintaining high enantiomeric purity. This advancement could facilitate larger-scale production for further preclinical and clinical development.

While the therapeutic potential of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is promising, researchers emphasize the need for more comprehensive toxicological studies. Preliminary data suggest some off-target effects that may require structural modification. Current efforts are focused on developing analogs with improved selectivity profiles while maintaining the core pharmacophore responsible for the compound's activity.

The compound has also attracted attention in the field of neurodegenerative disease research. Early studies indicate potential neuroprotective effects through modulation of tau protein phosphorylation, suggesting possible applications in Alzheimer's disease and related tauopathies. However, these findings remain preliminary and require validation in more complex disease models.

As research on 912761-95-6 continues to advance, the compound represents an important case study in rational drug design and target validation. Its unique chemical structure and biological profile offer multiple opportunities for therapeutic development, while also presenting challenges that are typical of small molecule drug discovery. The coming years will likely see continued optimization of this chemical scaffold and more definitive clinical translation of the basic research findings.

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD